molecular formula C17H13ClN2O5S2 B306280 2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate

2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate

Cat. No. B306280
M. Wt: 424.9 g/mol
InChI Key: CMPOFZCJISNSHH-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TCMDC-143051 and is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the survival and growth of many disease-causing organisms.

Mechanism of Action

The mechanism of action of TCMDC-143051 involves the binding of the compound to the active site of NMT, which prevents the enzyme from carrying out its normal function of transferring myristic acid to the N-terminal glycine of various proteins. This inhibition leads to the disruption of the normal cellular processes of the disease-causing organisms and ultimately leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCMDC-143051 are dependent on the specific disease-causing organism being targeted. In general, the compound has been shown to inhibit the growth and survival of various disease-causing organisms, including Plasmodium falciparum, Leishmania donovani, and Mycobacterium tuberculosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of TCMDC-143051 is its specificity towards NMT, which makes it a potent inhibitor of various disease-causing organisms. However, one of the limitations of the compound is its low solubility, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of TCMDC-143051. One potential direction is the optimization of the compound's chemical structure to improve its solubility and potency. Another direction is the evaluation of the compound's efficacy in animal models of disease to determine its potential as a therapeutic agent. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on disease-causing organisms.

Synthesis Methods

The synthesis of TCMDC-143051 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2-aminobenzimidazole, 2-formylbenzoic acid, and 2-chloro-4-nitrobenzenesulfonyl chloride. The reaction steps involve the formation of an imine intermediate, which is then reduced to form the final product.

Scientific Research Applications

The inhibition of NMT by TCMDC-143051 has been shown to have potential therapeutic applications in the treatment of various diseases, including malaria, leishmaniasis, and tuberculosis. The enzyme NMT is essential for the survival and growth of these disease-causing organisms, and its inhibition can lead to their death.

properties

Product Name

2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate

Molecular Formula

C17H13ClN2O5S2

Molecular Weight

424.9 g/mol

IUPAC Name

[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-6-methoxyphenyl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C17H13ClN2O5S2/c1-24-13-4-2-3-10(9-14-16(21)20-17(19)26-14)15(13)25-27(22,23)12-7-5-11(18)6-8-12/h2-9H,1H3,(H2,19,20,21)/b14-9-

InChI Key

CMPOFZCJISNSHH-ZROIWOOFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)/C=C\3/C(=O)N=C(S3)N

SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N

Origin of Product

United States

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